4,7-Dihydroxycoumarin

Description

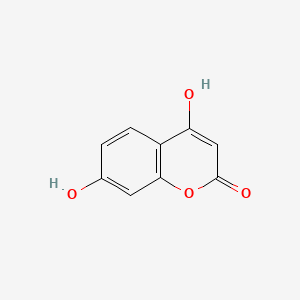

Structure

3D Structure

Properties

IUPAC Name |

4,7-dihydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4/c10-5-1-2-6-7(11)4-9(12)13-8(6)3-5/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYSRKZFPSNZSCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70173558 | |

| Record name | 2H-1-Benzopyran-2-one, 4,7-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4,7-Dihydroxy-2H-1-benzopyran-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032951 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1983-81-9 | |

| Record name | 4,7-Dihydroxycoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1983-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-2-one, 4,7-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001983819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,7-Dihydroxycoumarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136214 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 4,7-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-Dihydroxycoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,7-Dihydroxy-2H-1-benzopyran-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032951 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

282 °C | |

| Record name | 4,7-Dihydroxy-2H-1-benzopyran-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032951 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Natural Occurrence of 4,7-Dihydroxycoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-Dihydroxycoumarin is a naturally occurring phenolic compound belonging to the coumarin (B35378) family. Coumarins, characterized by a benzopyrone scaffold, are a significant class of plant secondary metabolites with a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the discovery and natural sources of this compound, detailed experimental protocols for its isolation and identification, and an exploration of its potential interactions with cellular signaling pathways. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Discovery and Natural Sources

This compound has been identified in a variety of plant species, indicating its distribution across different plant families. While early reports cited its presence in common plants like parsley and chamomile, more specific and verifiable isolations have been documented in recent phytochemical studies.[3] The primary documented natural sources of this compound and its glycosidic derivatives are detailed below. It is important to note that while the presence of this compound is confirmed in these species, comprehensive quantitative data regarding its concentration in various plant parts is not extensively available in the current scientific literature.

Data Presentation: Natural Sources of this compound

| Plant Species | Family | Part of Plant | Isolated Form | Reference(s) |

| Macaranga triloba | Euphorbiaceae | Inflorescences | This compound | [4][5][6] |

| Morus nigra (Black Mulberry) | Moraceae | Roots | 5,7-Dihydroxycoumarin 7-O-β-D-glucopyranoside | [7][8] |

| Kayea assamica | Clusiaceae | Bark | This compound | [7][9] |

Experimental Protocols: Isolation and Identification

A definitive, universally applicable protocol for the isolation of this compound has not been established. However, based on standard phytochemical methodologies for the separation of coumarins and other phenolic compounds from plant matrices, a generalized and effective workflow can be constructed. The following protocols are a composite of established techniques and can be adapted based on the specific plant material and available laboratory instrumentation.

Generalized Experimental Workflow for Isolation

Detailed Methodologies

1. Plant Material Preparation and Extraction:

-

Objective: To extract a broad range of secondary metabolites, including this compound, from the plant matrix.

-

Protocol:

-

Air-dry the collected plant material (e.g., inflorescences of Macaranga triloba) at room temperature in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.[7]

-

Grind the dried material into a fine powder using a mechanical grinder.[7]

-

Perform extraction using either maceration or Soxhlet extraction.[7][10]

-

Maceration: Submerge the powdered plant material in methanol (B129727) at room temperature for a period of 72 hours, with intermittent agitation.[7]

-

Soxhlet Extraction: Place the powdered material in a cellulose (B213188) thimble and extract with methanol for 6-8 hours.[10]

-

-

Filter the resulting extract to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude extract.[7][10]

-

2. Solvent Partitioning and Fractionation:

-

Objective: To separate compounds based on their polarity, thereby enriching the fraction containing this compound.

-

Protocol:

-

Suspend the crude methanol extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate (B1210297).[11]

-

Collect each organic fraction separately. Coumarins are typically concentrated in the dichloromethane and ethyl acetate fractions.

-

Concentrate the organic fractions using a rotary evaporator.

-

3. Chromatographic Purification:

-

Objective: To isolate this compound from the enriched fractions.

-

Protocol:

-

Vacuum Liquid Chromatography (VLC) or Column Chromatography (CC):

-

Subject the crude extract or the most promising fraction to VLC or CC on a silica (B1680970) gel stationary phase as a preliminary purification step.[7]

-

Elute with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.[11]

-

Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate, 7:3) and visualize under UV light (254 nm and 365 nm).[10]

-

Pool fractions containing the compound of interest based on their TLC profiles.[10]

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

For final purification, subject the enriched fractions to preparative HPLC on a C18 column.[10][11]

-

Employ a gradient elution system, for instance, a linear gradient of acetonitrile (B52724) in water (e.g., 20% to 80% acetonitrile over 30-40 minutes). A small amount of trifluoroacetic acid (0.1%) can be added to improve peak shape.[10]

-

Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 330 nm) and collect the fraction corresponding to the this compound peak.[10]

-

Confirm the purity of the collected fraction using analytical HPLC.

-

Remove the solvent from the pooled pure fractions via freeze-drying or rotary evaporation to obtain the purified this compound.[10]

-

-

4. Structural Elucidation:

-

Objective: To confirm the chemical structure of the isolated compound.

-

Protocol:

-

Utilize a combination of spectroscopic techniques to elucidate the structure of the purified compound. These include:

-

Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, and 2D NMR (COSY, HMQC, HMBC) experiments to determine the connectivity of atoms.[4][5]

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[4][5]

-

Infrared (IR) Spectroscopy: To identify functional groups.[4][5]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions characteristic of the coumarin chromophore.[4][5]

-

-

Compare the obtained spectroscopic data with published data for this compound to confirm its identity.

-

Signaling Pathways and Biological Activities

While the specific signaling pathways modulated by this compound are not yet extensively elucidated, research on structurally similar coumarin derivatives provides valuable insights into its potential biological activities and mechanisms of action. The antioxidant and anti-inflammatory properties of coumarins are often attributed to their ability to interact with key cellular signaling cascades.

Putative Antioxidant Signaling Pathways

The antioxidant effects of coumarins are believed to be mediated through both direct radical scavenging and the modulation of endogenous antioxidant systems.

-

Direct Radical Scavenging: The dihydroxy substitution on the coumarin scaffold is crucial for its ability to directly neutralize reactive oxygen species (ROS) by donating a hydrogen atom, thereby stabilizing the free radicals.[12] The antioxidant activity is likely mediated through mechanisms such as Hydrogen Atom Transfer (HAT) and Sequential Proton Loss followed by Electron Transfer (SPLET).[1][2][13]

-

Modulation of the Nrf2-Keap1 Signaling Pathway: A key mechanism for the antioxidant activity of many phenolic compounds, including coumarin derivatives, is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][12] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of Nrf2 activators like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant and detoxification enzymes, leading to their increased expression and enhanced cellular protection against oxidative stress.[3][12]

Putative Anti-inflammatory Signaling Pathways

Chronic inflammation is closely linked to oxidative stress, and many antioxidants also exhibit anti-inflammatory properties. The anti-inflammatory effects of coumarin derivatives are often associated with the inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK.

-

Inhibition of the NF-κB Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In its inactive state, NF-κB is bound to its inhibitory protein, IκBα, in the cytoplasm. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide, LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β. Studies on methylated and methoxylated derivatives of dihydroxycoumarins have demonstrated their ability to suppress NF-κB activation by inhibiting the degradation of IκBα.[14][15][16][17] It is plausible that this compound exerts similar anti-inflammatory effects through this mechanism.

-

Modulation of the MAPK Pathway: Mitogen-Activated Protein Kinases (MAPKs), including ERK, p38, and JNK, are another set of key signaling molecules involved in the inflammatory response. Activation of MAPK pathways leads to the activation of transcription factors such as AP-1, which also contribute to the expression of pro-inflammatory mediators. Research on 4-methylated dihydroxycoumarin derivatives has shown that they can inhibit the phosphorylation of ERK and p38, thereby attenuating the inflammatory cascade.[14][18][19][20] This suggests that this compound may also modulate MAPK signaling to exert its anti-inflammatory effects.

Conclusion

This compound is a naturally occurring phytochemical with a growing body of evidence supporting its potential as a bioactive compound. While its presence has been confirmed in several plant species, further research is required to quantify its abundance in these natural sources and to explore a wider range of flora for its discovery. The experimental protocols outlined in this guide provide a solid foundation for the efficient isolation and purification of this compound, enabling more in-depth investigations into its pharmacological properties. Furthermore, the putative signaling pathways described, based on the activity of structurally related compounds, offer a compelling rationale for future studies to elucidate the precise molecular mechanisms underlying the antioxidant and anti-inflammatory effects of this compound. Such research will be pivotal in unlocking its full therapeutic potential.

References

- 1. Mechanism of Antiradical Activity of Newly Synthesized this compound Derivatives-Experimental and Kinetic DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholar.unair.ac.id [scholar.unair.ac.id]

- 5. researchgate.net [researchgate.net]

- 6. Chemical constituents from the flower of Macaranga triloba / Ishak Zakaria @ Ali - UiTM Institutional Repository [ir.uitm.edu.my]

- 7. benchchem.com [benchchem.com]

- 8. Black Mulberry (Morus nigra L.): A Review of Attributes as an Anticancer Agent to Encourage Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. 7,8-Dihydroxy-4-methylcoumarin induces apoptosis of human lung adenocarcinoma cells by ROS-independent mitochondrial pathway through partial inhibition of ERK/MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 6,7-Dihydroxy-4-methylcoumarin Suppresses Adipogenesis via AMPK and MAPK Signaling with In Silico Analysis of Adipogenic Proteins | Scilit [scilit.com]

The Natural Occurrence of 4,7-Dihydroxycoumarin in Plants: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the natural occurrence of 4,7-dihydroxycoumarin in the plant kingdom. Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of the distribution, biosynthesis, and analytical methodologies related to this coumarin (B35378) derivative. While this compound is a known plant secondary metabolite, this guide also highlights the existing gaps in quantitative data and detailed biosynthetic pathways, offering a roadmap for future research.

Natural Sources of this compound

This compound is a naturally occurring coumarin derivative that has been identified in a limited number of plant species. The primary sources reported in the scientific literature include parsley (Petroselinum crispum) and chamomile (Matricaria chamomilla)[1]. Coumarins, as a class of benzopyrone compounds, are widely distributed in the plant kingdom and are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticoagulant properties.

Despite its known presence, a thorough review of the current scientific literature reveals a significant lack of quantitative data regarding the concentration of this compound in various plant tissues. While studies have quantified other coumarins and flavonoids in parsley and chamomile, specific data for this compound remains largely unavailable. This presents a key area for future research to determine the abundance of this compound in different plant species and varieties, which is crucial for its potential exploitation in drug development and as a functional food ingredient.

Quantitative Data Summary

As of the compilation of this guide, specific quantitative data for this compound in plant materials is not available in the reviewed literature. To provide a contextual framework for researchers, the following table summarizes quantitative data for other major coumarins and related phenolic compounds found in parsley and chamomile. This information is intended to offer a comparative perspective on the levels at which these compounds can be present.

| Plant Species | Plant Part | Compound | Concentration | Analytical Method |

| Matricaria chamomilla | Flowers | Umbelliferone | ~0.1% of total compounds in flowers | HPLC |

| Matricaria chamomilla | Flowers | Herniarin | ~0.1% of total compounds in flowers | HPLC |

| Matricaria chamomilla | Flowers | Apigenin 7-glucoside | ≥ 0.25% (European Pharmacopoeia) | HPLC |

| Petroselinum crispum | Aerial Parts | Apiole (essential oil) | 61.94% of essential oil | GC-MS |

| Petroselinum crispum | Aerial Parts | Myristicin (essential oil) | 9.33% of essential oil | GC-MS |

Note: The data presented above is for compounds other than this compound and is provided for illustrative purposes only.

Biosynthesis of this compound

The biosynthesis of coumarins in plants originates from the well-established phenylpropanoid pathway[2][3][4]. This pathway converts the amino acid L-phenylalanine into a variety of phenolic compounds. The initial steps leading to the core coumarin structure are generally understood, with the formation of 7-hydroxycoumarin (umbelliferone) being a key intermediate for many dihydroxycoumarin derivatives.

The proposed biosynthetic pathway for this compound likely proceeds through the hydroxylation of umbelliferone. However, the specific enzymes responsible for the hydroxylation at the C-4 position have not yet been elucidated. This remains a critical area of investigation for understanding and potentially engineering the biosynthesis of this compound.

Below is a diagram illustrating the established initial stages of the coumarin biosynthetic pathway and a hypothetical subsequent step leading to this compound.

Experimental Protocols

The following sections detail generalized experimental protocols for the extraction, isolation, and quantification of coumarins from plant materials. These methodologies can be adapted for the specific analysis of this compound.

Extraction of Coumarins from Plant Material

The initial step in studying this compound from natural sources is its extraction from the plant matrix. The choice of solvent and extraction method is critical for achieving good recovery.

Protocol: Solvent Extraction

-

Sample Preparation: Air-dry the plant material (e.g., leaves, flowers) at room temperature, protected from direct sunlight, until a constant weight is achieved. Grind the dried material into a fine powder to increase the surface area for extraction.

-

Extraction:

-

Maceration: Suspend the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) in a sealed container. Agitate the mixture periodically for 24-48 hours at room temperature.

-

Ultrasonic-Assisted Extraction (UAE): Place the mixture of powdered plant material and solvent in an ultrasonic bath for 30-60 minutes. This method enhances extraction efficiency by disrupting cell walls.

-

Soxhlet Extraction: For exhaustive extraction, place the powdered plant material in a thimble and extract with a suitable solvent using a Soxhlet apparatus for 6-8 hours.

-

-

Filtration and Concentration: After extraction, filter the mixture to remove solid plant debris. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain the crude extract.

Isolation and Purification

Following extraction, chromatographic techniques are employed to isolate and purify this compound from the complex crude extract.

Protocol: Column Chromatography

-

Stationary Phase Preparation: Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution: Elute the column with a solvent gradient of increasing polarity. A common gradient starts with 100% hexane (B92381) and gradually increases the proportion of a more polar solvent like ethyl acetate (B1210297) or methanol.

-

Fraction Collection and Analysis: Collect fractions of the eluate and monitor the presence of the target compound using Thin Layer Chromatography (TLC). Combine the fractions containing this compound.

-

Final Purification: For high-purity compound, further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).

Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of coumarins in plant extracts.

Protocol: HPLC Analysis

-

Instrumentation: An HPLC system equipped with a C18 reversed-phase column and a UV-Vis or Diode Array Detector (DAD) is typically used.

-

Mobile Phase: A gradient elution is often employed, using a mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent such as acetonitrile (B52724) or methanol.

-

Standard Preparation: Prepare a stock solution of pure this compound standard in a suitable solvent (e.g., methanol). Create a series of calibration standards by diluting the stock solution to known concentrations.

-

Sample Preparation: Dissolve a known amount of the dried plant extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the plant extract by comparing its peak area to the calibration curve.

Future Directions

The study of the natural occurrence of this compound is an area ripe for further investigation. Key research priorities should include:

-

Quantitative Screening: A systematic screening of various plant species, particularly within the Apiaceae and Asteraceae families, to identify rich natural sources of this compound and to quantify its concentration.

-

Biosynthetic Pathway Elucidation: Identification and characterization of the specific enzymes, likely cytochrome P450 monooxygenases, responsible for the C-4 hydroxylation of the coumarin ring.

-

Pharmacological Evaluation: In-depth studies to fully characterize the biological activities of this compound and to assess its potential for therapeutic applications.

This technical guide serves as a foundational resource for researchers embarking on the study of this compound. While highlighting the current knowledge, it also underscores the significant opportunities for new discoveries in this field.

References

Isolating 4,7-Dihydroxycoumarin from Mesua ferrea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Mesua ferrea is a prominent medicinal plant in traditional systems of medicine, including Ayurveda, Siddha, and Unani.[1] Its various parts, such as leaves, bark, seeds, and flowers, are known to contain a wealth of secondary metabolites, including flavonoids, xanthones, triterpenoids, and coumarins.[2] These compounds contribute to the plant's diverse pharmacological activities, which include antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[2] Among the coumarins, 4-alkyl and 4-phenyl substituted 5,7-dihydroxycoumarins have been frequently isolated and studied from Mesua ferrea.[3][4][5] This guide focuses on the isolation of the parent compound, 4,7-dihydroxycoumarin, a key scaffold for many biologically active molecules.

Experimental Protocol: A Generalized Approach

The following protocol is a generalized yet detailed methodology for the isolation of coumarins, including this compound, from Mesua ferrea. This protocol is a composite of standard phytochemical techniques and specific methods reported for the isolation of related coumarins from this plant species.

Plant Material Collection and Preparation

-

Collection: The flowering buds of Mesua ferrea are a reported source of coumarins and are therefore a suitable starting material.[3][4] They should be collected and authenticated by a plant taxonomist. A voucher specimen should be deposited in a recognized herbarium for future reference.

-

Preparation: The collected flowering buds should be air-dried in the shade to preserve the chemical integrity of the constituents. Once thoroughly dried, the plant material should be ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

-

Solvent Selection: Methanol (B129727) is an effective solvent for the extraction of polar and semi-polar compounds like coumarins from plant materials.[4]

-

Procedure:

-

Macerate the powdered plant material (e.g., 1 kg) in methanol (e.g., 5 L) at room temperature for 72 hours with occasional stirring.

-

Filter the extract through a fine cloth or filter paper.

-

Repeat the extraction process with fresh methanol at least two more times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45-50°C to obtain the crude methanol extract.

-

Fractionation and Isolation

-

Solvent-Solvent Partitioning (Optional but Recommended):

-

Suspend the crude methanol extract in a mixture of methanol and water (e.g., 9:1 v/v).

-

Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). This will separate compounds based on their polarity. Coumarins are expected to be concentrated in the chloroform and ethyl acetate fractions.

-

Concentrate each fraction using a rotary evaporator.

-

-

Column Chromatography:

-

The ethyl acetate fraction, being a likely repository for this compound, should be subjected to column chromatography.

-

Stationary Phase: Silica (B1680970) gel (60-120 mesh) is a suitable adsorbent.

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and carefully pack it into a glass column.

-

Sample Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the packed column.

-

Elution: Elute the column with a gradient of solvents, starting with n-hexane and gradually increasing the polarity by adding ethyl acetate. For example:

-

n-hexane (100%)

-

n-hexane:ethyl acetate (95:5, 90:10, 80:20, 70:30, 50:50, 20:80)

-

Ethyl acetate (100%)

-

Ethyl acetate:methanol (95:5)

-

-

Fraction Collection: Collect the eluate in fractions of a suitable volume (e.g., 20-50 mL).

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Monitor the collected fractions using TLC plates coated with silica gel GF254.

-

Use a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 or 1:1) as the mobile phase.

-

Visualize the spots under UV light (at 254 nm and 365 nm) and by spraying with a suitable chromogenic agent (e.g., 10% sulfuric acid in ethanol (B145695) followed by heating).

-

Pool the fractions that show similar TLC profiles and a spot corresponding to a reference standard of this compound, if available.

-

Purification

-

Preparative Thin Layer Chromatography (pTLC): Fractions containing the compound of interest can be further purified using pTLC with an appropriate solvent system.

-

Recrystallization: The isolated compound can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., methanol, ethanol, or ethyl acetate-hexane) to obtain pure crystals.

Data Presentation: Spectroscopic Characterization

The identity and purity of the isolated this compound should be confirmed by spectroscopic methods. The following table summarizes the key spectroscopic data for this compound, compiled from available literature and databases.

| Spectroscopic Data for this compound | |

| Property | Value |

| Molecular Formula | C₉H₆O₄ |

| Molecular Weight | 178.14 g/mol |

| ¹H NMR (DMSO-d₆, δ ppm) | 11.1 (s, 1H, 4-OH), 10.5 (s, 1H, 7-OH), 7.5 (d, 1H, J=8.6 Hz, H-5), 6.8 (dd, 1H, J=8.6, 2.2 Hz, H-6), 6.7 (d, 1H, J=2.2 Hz, H-8), 5.5 (s, 1H, H-3) |

| ¹³C NMR (DMSO-d₆, δ ppm) | 164.5 (C-2), 162.1 (C-7), 161.8 (C-4), 155.3 (C-9), 126.8 (C-5), 113.2 (C-6), 111.5 (C-10), 102.4 (C-8), 91.2 (C-3) |

| Mass Spectrum (MS) | m/z 178 (M⁺) |

| Infrared (IR) νₘₐₓ (KBr) cm⁻¹ | ~3400-3200 (O-H stretching), ~1700 (C=O stretching of α-pyrone), ~1620, 1580, 1450 (aromatic C=C stretching) |

| UV-Vis λₘₐₓ (Ethanol) nm | ~225, 255, 325 |

Note: NMR chemical shifts can vary slightly depending on the solvent and instrument used.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the isolation of this compound.

Chemical Structure of this compound

References

An In-depth Technical Guide to the Physicochemical Properties of 4,7-Dihydroxycoumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-Dihydroxycoumarin is a naturally occurring phenolic compound belonging to the coumarin (B35378) family, a class of benzopyrones widely distributed in the plant kingdom.[1] This molecule, also known as 4,7-dihydroxy-2H-chromen-2-one, has garnered significant interest in the scientific community due to its versatile biological activities.[2][3] It serves as a crucial scaffold in medicinal chemistry for the synthesis of derivatives with a wide range of pharmacological properties, including anticoagulant, antioxidant, anti-inflammatory, and anticancer effects.[3][4][5] Understanding the fundamental physicochemical properties of this compound is paramount for its application in drug design, formulation development, and as a fluorescent probe in analytical chemistry.[3] This guide provides a comprehensive overview of its core physicochemical characteristics, experimental protocols for their determination, and insights into its biological significance.

Physicochemical Properties of this compound

The physicochemical properties of this compound are summarized in the table below. These parameters are critical for predicting its behavior in biological systems and for designing experimental studies.

| Property | Value | Reference(s) |

| IUPAC Name | 4,7-dihydroxychromen-2-one | [2] |

| Chemical Formula | C₉H₆O₄ | [2][3] |

| Molecular Weight | 178.14 g/mol | [2][3] |

| Appearance | Solid; Light yellow to yellow to orange crystalline powder | [2][3] |

| Melting Point | 263 - 282 °C (decomposes) | [2][3] |

| Solubility | Soluble in DMSO (60 mg/mL), THF, and DMF; Sparingly soluble in aqueous buffers | [1][6] |

| logP (XLogP3-AA) | 0.9 | [2] |

| pKa | Not experimentally determined for the parent compound. | |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are crucial for reproducible research. Below are outlines of standard experimental protocols relevant to this compound.

Synthesis of this compound

A common method for the synthesis of 4-hydroxycoumarins is the von Pechmann condensation. For this compound, a typical synthesis involves the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. A more specific approach for this compound involves the reaction of resorcinol (B1680541) with malonic acid or its derivatives.

Workflow for a plausible synthesis route:

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 7,8-Dihydroxy-4-methylcoumarin induces apoptosis of human lung adenocarcinoma cells by ROS-independent mitochondrial pathway through partial inhibition of ERK/MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5,7-DIHYDROXYCOUMARIN CAS#: 2732-18-5 [m.chemicalbook.com]

Solubility of 4,7-Dihydroxycoumarin in Organic Solvents: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a focused overview of the solubility of 4,7-dihydroxycoumarin in various organic solvents. Understanding the solubility of this naturally occurring coumarin (B35378) derivative is crucial for its application in pharmaceutical research, formulation development, and analytical chemistry.[1][2] This document compiles available quantitative solubility data, details common experimental protocols for solubility determination, and presents a generalized workflow for these procedures. Due to limited direct quantitative data for this compound, this guide also includes data for structurally similar and relevant coumarin analogs to provide a broader context for researchers.

Introduction to this compound

This compound is a naturally occurring hydroxycoumarin found in various plants.[1] Like many coumarin derivatives, it is investigated for a range of biological activities, including antioxidant and anti-inflammatory properties, and its potential as an enzyme inhibitor against targets like cytochrome P450 and cyclooxygenase.[1][3] Its utility in research and development, from biological assays to formulation, is fundamentally dependent on its physicochemical properties, most notably its solubility in different solvent systems.[2][4] This guide addresses this critical parameter by consolidating available solubility data and outlining the methodologies to determine it.

Quantitative Solubility Data

The solubility of coumarins can vary significantly based on their substitution patterns and the nature of the solvent.[5] While comprehensive public data for this compound is limited, the following tables summarize the available quantitative data for the target compound and its close, structurally relevant analogs. This comparative data is essential for selecting appropriate solvent systems for extraction, purification, stock solution preparation, and formulation.

Table 1: Solubility of this compound

| Solvent | Solubility | Molarity (mM) | Notes | Reference |

| Dimethyl Sulfoxide (DMSO) | 60 mg/mL | 336.81 | Sonication is recommended | [1] |

Table 2: Solubility of Structurally Related Coumarins

| Compound | Solvent | Solubility | Molarity (mM) | Notes | Reference |

| 5,7-Dihydroxycoumarin | Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | ~140.34 | Requires sonication | [6][7] |

| Methanol | Soluble | - | A common solvent for extraction | [7] | |

| Ethyl Acetate | Moderately Soluble | - | Used for liquid-liquid extraction | [7] | |

| 4-Hydroxycoumarin | Ethanol | ~30 mg/mL | ~185.00 | - | [8] |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | ~185.00 | - | [8] | |

| 1:5 Ethanol:PBS (pH 7.2) | ~0.16 mg/mL | ~0.99 | Sparingly soluble in aqueous buffers | [8] |

Experimental Protocol for Solubility Determination

The determination of equilibrium solubility is a fundamental experiment in physicochemical characterization. The isothermal shake-flask method is a widely accepted and robust technique for this purpose.[4]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvent (e.g., DMSO, Ethanol, Methanol)

-

Glass vials with screw caps

-

Thermostatic shaking water bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Protocol: Isothermal Shake-Flask Method

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

-

Add a precise volume of the chosen organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaking water bath set to the desired temperature (e.g., 298.15 K / 25 °C).

-

Agitate the vials for a predetermined period (e.g., 18-24 hours) to ensure the system reaches equilibrium.[5] Studies on related compounds suggest equilibrium can be achieved within this timeframe.[5]

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for several hours (e.g., 3-4 hours) to allow undissolved solid to settle.[9]

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid microparticles.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as:

-

UV-Vis Spectroscopy: Measure the absorbance at the compound's λmax (approx. 310 nm in ethanol) and calculate the concentration using a pre-established calibration curve.[10]

-

HPLC: Inject the sample onto an appropriate column (e.g., C18) and quantify the compound based on the peak area relative to a calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration in the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the final solubility in desired units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining solubility.

Caption: A flowchart of the isothermal shake-flask method.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound | 1983-81-9 [chemicalbook.com]

4,7-Dihydroxycoumarin: A Technical Guide to its Melting Point and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physicochemical properties of 4,7-dihydroxycoumarin, focusing on its melting point and stability under various conditions. Understanding these parameters is critical for the handling, formulation, storage, and application of this compound in research and drug development.

Core Physicochemical Data

The melting point and stability profile are fundamental characteristics that influence the behavior and utility of a chemical compound.

Data Summary

The quantitative and qualitative data for this compound are summarized below.

| Parameter | Value / Observation | Conditions |

| Melting Point | 282 °C | Not specified |

| Solid-State Stability | Stable for extended periods when stored properly. For related coumarins, storage at +4°C, protected from light and moisture, is recommended for up to two years.[1] For powder form, storage at -20°C for up to 3 years is suggested.[2] | Stored at low temperature, protected from light and moisture. |

| Solution Stability | Susceptible to degradation. Storage at -80°C is recommended for up to 1 year.[2] For related compounds, storage at -20°C to -80°C is advised.[3] | Dependent on solvent, pH, temperature, and light exposure. |

| pH Stability | Unstable in alkaline aqueous solutions.[3] The lactone ring is susceptible to hydrolysis under basic conditions.[3] Studies on related dihydroxycoumarins show that fluorescence and sensing properties are pH-dependent, with better properties in lower pH.[4] | Aqueous buffers of varying pH. |

| Thermal Stability | Generally stable up to its melting point. Significant mass loss is expected at temperatures exceeding the melting point.[5] | Inert atmosphere (e.g., Nitrogen). |

| Photostability | Coumarin (B35378) derivatives are known to be photoreactive and can undergo photodegradation upon exposure to light, particularly UV radiation.[1] | Exposure to light, especially UV. |

| Oxidative Stability | The phenolic hydroxyl groups are susceptible to oxidation.[1] Degradation occurs in the presence of hydroxyl radicals (HO•) via mechanisms such as Hydrogen Atom Transfer (HAT), Sequential Proton Loss Electron Transfer (SPLET), and Radical Adduct Formation (RAF).[5] | Advanced Oxidation Processes (AOPs). |

Stability Profile and Degradation Pathways

The stability of this compound is influenced by several environmental factors, leading to specific degradation pathways.

Caption: Factors influencing the stability of this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of the physicochemical properties of this compound.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

This protocol is adapted from a general method for determining the thermal properties of coumarin derivatives.[5]

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum pan. Crimp the pan with a lid.

-

Experimental Conditions:

-

Heating Rate: 10 °C/min.

-

Temperature Program: Heat from 25 °C to 300 °C.

-

Atmosphere: Inert atmosphere, such as nitrogen, with a flow rate of 50 mL/min.

-

-

Data Analysis: The melting point is determined as the peak temperature of the endothermic event on the DSC thermogram.

Forced Degradation Studies by High-Performance Liquid Chromatography (HPLC)

Forced degradation studies are crucial for understanding the intrinsic stability of a compound. This protocol provides a framework for assessing stability under various stress conditions.[1][3]

-

Instrument: A High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Dilute the stock solution with the appropriate stress medium to a final working concentration.

-

-

Stress Conditions (run in parallel with a control sample protected from stress):

-

Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M and heat (e.g., at 60°C).

-

Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M and maintain at room temperature.

-

Oxidative Degradation: Add H₂O₂ to a final concentration of 3% and maintain at room temperature.

-

Thermal Degradation: Heat the solution (e.g., at 60°C).

-

Photodegradation: Expose the solution to a controlled light source (e.g., UV lamp at 254 nm) in a photostability chamber.

-

-

Sample Analysis:

-

Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize acidic and basic samples before injection.

-

Analyze samples by a stability-indicating HPLC method.

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: Monitor at the λmax of this compound.

-

-

-

Data Analysis: Quantify the remaining parent compound at each time point to determine the degradation rate.

Assessment of Oxidative Stability by Electron Paramagnetic Resonance (EPR) Spectroscopy

This protocol is designed to investigate the reaction mechanisms between this compound derivatives and hydroxyl radicals (HO•).[6][7]

-

Instrument: An X-band EPR spectrometer.

-

Reagents:

-

Phosphate (B84403) buffer (100 mM, pH 7.4).

-

Hydrogen peroxide (H₂O₂).

-

Ferrous sulfate (B86663) (FeSO₄).

-

Spin-trapping agent (e.g., DEPMPO).

-

Stock solution of this compound in DMSO.

-

-

Experimental Procedure:

-

Generate hydroxyl radicals in the phosphate buffer using the Fenton reaction (e.g., 1 mM H₂O₂ and 0.33 mM FeSO₄).

-

Add the spin-trapping agent to the reaction mixture.

-

Introduce the this compound solution to the system.

-

Transfer the reaction mixture to a capillary tube and place it in the EPR spectrometer.

-

Record the EPR spectra at room temperature.

-

-

Data Analysis: The reactivity of the compound towards HO• is determined by the relative decrease in the signal intensity of the spin-adduct compared to a control sample without the coumarin derivative. This provides insight into the radical scavenging activity.[8]

Caption: Workflow for forced degradation studies of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. benchchem.com [benchchem.com]

- 4. Dihydroxy-Substituted Coumarins as Fluorescent Probes for Nanomolar-Level Detection of the 4-Amino-TEMPO Spin Label - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Degradation Mechanisms of this compound Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of Antiradical Activity of Newly Synthesized this compound Derivatives-Experimental and Kinetic DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 4,7-Dihydroxycoumarin and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins, a significant class of benzopyrone secondary metabolites, are ubiquitously found in the plant kingdom and are renowned for their broad spectrum of pharmacological properties. Among these, 4,7-dihydroxycoumarin and its synthetic and natural derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable array of biological activities. These activities, including anticancer, antimicrobial, antioxidant, anti-inflammatory, and anticoagulant effects, have positioned them as promising candidates for the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives. It is designed to be a valuable resource for researchers, scientists, and drug development professionals by presenting a consolidated view of quantitative data, detailed experimental protocols for key biological assays, and visualizations of the underlying molecular mechanisms and experimental workflows.

Anticancer Activity

A substantial body of research has highlighted the potent cytotoxic and antiproliferative effects of this compound derivatives against various cancer cell lines.[1][2][3] The primary mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key cellular processes such as tubulin polymerization.[1]

Quantitative Anticancer Activity Data

The anticancer efficacy of various this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. A summary of reported IC₅₀ values against different cancer cell lines is presented below.

| Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Acryloylcyanohydrazone | A549 (Lung Carcinoma) | 3.42 - 31.28 | [1] |

| Acryloylcyanohydrazone | HeLa (Cervical Cancer) | 3.42 - 31.28 | [1] |

| Acryloylcyanohydrazone | SKNSH (Neuroblastoma) | 3.42 - 31.28 | [1] |

| Acryloylcyanohydrazone | MCF7 (Breast Cancer) | 3.42 - 31.28 | [1] |

| Aminophenol | HCT-116 (Colon Cancer) | Not Specified | [2] |

| Ethyl 2-[(3,4-dihydroxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-3-oxobutanoate (SS-16) | HL-60 (Leukemia) | Not Specified | [4] |

| Ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(3-nitrophenyl)methyl]-3-oxobutanoate (SS-21) | HL-60 (Leukemia) | Not Specified | [4] |

| Ethyl 2-[(3,4-dihydroxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-3-oxobutanoate (SS-16) | EJ (Bladder Carcinoma) | Not Specified | [4] |

| Ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(3-nitrophenyl)methyl]-3-oxobutanoate (SS-21) | EJ (Bladder Carcinoma) | Not Specified | [4] |

Experimental Protocols for Anticancer Activity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

-

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Principle: Cells are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI). The fluorescence intensity of the stained cells is proportional to their DNA content, which allows for the differentiation of cell cycle phases.

-

Materials:

-

Cancer cell lines

-

This compound derivatives

-

Phosphate-buffered saline (PBS)

-

Ethanol (B145695) (70%, ice-cold) for fixation

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

-

-

Procedure:

-

Treat cells with the test compounds for a specific duration.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark.

-

Analyze the stained cells using a flow cytometer.

-

This assay is used to determine if a compound interferes with the polymerization of tubulin into microtubules.

-

Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in turbidity or fluorescence over time. Inhibitors of tubulin polymerization will prevent or reduce this increase.

-

Materials:

-

Purified tubulin

-

Tubulin polymerization buffer

-

GTP

-

Test compounds

-

A microplate reader capable of measuring absorbance or fluorescence at 37°C

-

-

Procedure:

-

Prepare a reaction mixture containing tubulin, polymerization buffer, and GTP on ice.

-

Add the test compounds at various concentrations to the wells of a pre-warmed 96-well plate.

-

Initiate the polymerization reaction by adding the tubulin mixture to the wells.

-

Immediately place the plate in the microplate reader and measure the change in absorbance (at 340 nm) or fluorescence over time at 37°C.

-

Signaling Pathways and Experimental Workflows

Antimicrobial Activity

Derivatives of this compound have demonstrated notable activity against a range of microorganisms, including both Gram-positive and Gram-negative bacteria.[2][5][6] Their efficacy is often attributed to their ability to interfere with essential microbial processes.

Quantitative Antimicrobial Activity Data

The antimicrobial potency is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Derivative Type | Microorganism | MIC (µg/mL) | Reference |

| 3-(1-(2-hydroxyphenyl)amino) ethylidene)-2,4-dioxochroman-7-yl acetate | Bacillus subtilis ATCC 6633 | Not Specified | [2] |

| Various 4-hydroxycoumarin (B602359) derivatives | Gram-positive bacteria (Bacillus, Staphylococcus) | Variable | [5] |

| Compound 7f | Bacillus subtilis | 8 | [6] |

Experimental Protocol for Antimicrobial Susceptibility Testing

This is a widely used method for determining the MIC of an antimicrobial agent.

-

Principle: A standardized suspension of bacteria is inoculated into wells of a microtiter plate containing serial dilutions of the test compound. The MIC is the lowest concentration that shows no visible bacterial growth after incubation.

-

Materials:

-

96-well microtiter plates

-

Bacterial strains

-

Mueller-Hinton Broth (MHB) or other suitable growth medium

-

This compound derivatives

-

Standard antibiotic (positive control)

-

Inoculum of the test organism standardized to a specific turbidity (e.g., 0.5 McFarland standard)

-

Incubator

-

-

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the wells of a 96-well plate using MHB.

-

Prepare a standardized bacterial inoculum and dilute it to the final concentration for inoculation.

-

Inoculate each well with the bacterial suspension.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

Visually inspect the plates for turbidity to determine the MIC.

-

Antioxidant Activity

Many this compound derivatives exhibit significant antioxidant properties, which are crucial for combating oxidative stress implicated in various diseases.[2][7] Their antioxidant capacity is often linked to their ability to scavenge free radicals.

Experimental Protocol for Antioxidant Activity Assessment

This is a common and straightforward method for evaluating the antioxidant potential of a compound.

-

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored non-radical form. The decrease in absorbance is proportional to the radical scavenging activity.

-

Materials:

-

DPPH solution in methanol

-

This compound derivatives

-

Standard antioxidant (e.g., ascorbic acid)

-

Methanol

-

Spectrophotometer or microplate reader

-

-

Procedure:

-

Prepare various concentrations of the test compounds and the standard antioxidant in methanol.

-

Add the DPPH solution to each concentration of the test compound and the standard.

-

Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity and the IC₅₀ value.

-

Anti-inflammatory Activity

This compound and its derivatives have been shown to possess anti-inflammatory properties by modulating key inflammatory pathways.[8][9]

Signaling Pathways in Inflammation

The anti-inflammatory effects of these compounds are often mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are critical regulators of the inflammatory response.

Experimental Protocol for Anti-inflammatory Activity Assessment

This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.

-

Principle: Injection of carrageenan into the paw of a rodent induces an acute inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.

-

Materials:

-

Rats or mice

-

Carrageenan solution (1% in saline)

-

This compound derivatives

-

Standard anti-inflammatory drug (e.g., indomethacin)

-

Pletismometer or calipers to measure paw volume/thickness

-

-

Procedure:

-

Administer the test compounds and the standard drug to the animals (e.g., orally or intraperitoneally).

-

After a specific time, inject carrageenan into the subplantar region of the right hind paw.

-

Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Calculate the percentage of inhibition of edema compared to the control group.

-

Anticoagulant Activity

The 4-hydroxycoumarin scaffold is famously associated with anticoagulant activity, with warfarin (B611796) being a prominent example.[10][11] This activity is primarily due to the inhibition of Vitamin K epoxide reductase, an enzyme crucial for the synthesis of several clotting factors.

Experimental Protocol for Anticoagulant Activity Assessment

The PT assay is a fundamental test to assess the extrinsic and common pathways of the coagulation cascade and is used to monitor oral anticoagulant therapy.

-

Principle: The time it takes for a clot to form in a plasma sample after the addition of thromboplastin (B12709170) and calcium is measured. Anticoagulants that interfere with the vitamin K-dependent clotting factors will prolong the PT.

-

Materials:

-

Citrated plasma from blood samples

-

Thromboplastin reagent with calcium

-

Coagulometer or a water bath and stopwatch

-

-

Procedure:

-

Collect blood in a tube containing sodium citrate (B86180) to prevent clotting.

-

Centrifuge the blood to obtain platelet-poor plasma.

-

Pre-warm the plasma sample and the thromboplastin reagent to 37°C.

-

Add the thromboplastin reagent to the plasma and simultaneously start a timer.

-

Measure the time taken for a fibrin (B1330869) clot to form.

-

Conclusion

This compound and its derivatives represent a versatile and highly promising class of compounds with a wide range of biological activities. Their potential as anticancer, antimicrobial, antioxidant, anti-inflammatory, and anticoagulant agents is well-documented in the scientific literature. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this exciting field. The continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the discovery of novel and effective therapeutic agents for a variety of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. rr-asia.woah.org [rr-asia.woah.org]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. PhenX Toolkit: Protocols [phenxtoolkit.org]

- 7. benchchem.com [benchchem.com]

- 8. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MTT (Assay protocol [protocols.io]

- 10. benchchem.com [benchchem.com]

- 11. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

Unveiling the Anticancer Potential of 4,7-Dihydroxycoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anticancer mechanisms of 4,7-dihydroxycoumarin and its derivatives. As a prominent scaffold in medicinal chemistry, coumarins have demonstrated a wide array of pharmacological activities. This document consolidates current research on this compound, focusing on its cytotoxic effects, induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways. Detailed experimental protocols and visual representations of molecular interactions are provided to support further research and drug development in this promising area of oncology.

Core Anticancer Mechanisms of this compound

This compound and its synthetic derivatives exert their anticancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis), halting the cancer cell division cycle, and interfering with critical signaling cascades that promote tumor growth and survival.

Cytotoxicity Across Various Cancer Cell Lines

A significant body of research has demonstrated the potent cytotoxic effects of this compound derivatives against a spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, has been determined in numerous studies, highlighting its broad-spectrum anticancer potential.

Table 1: Cytotoxicity (IC50) of this compound Derivatives in Human Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) |

| This compound-based acryloylcyanohydrazone derivative (8h) | A549 (Lung) | 4.31 ± 0.04 |

| This compound-based acryloylcyanohydrazone derivative (8h) | HeLa (Cervical) | 5.14 ± 0.16 |

| This compound-based acryloylcyanohydrazone derivative (8h) | SKNSH (Neuroblastoma) | 6.09 ± 0.32 |

| This compound-based acryloylcyanohydrazone derivative (8h) | MCF-7 (Breast) | 3.42 ± 0.52 |

| 7,8-Dihydroxy-4-methylcoumarin (B1670369) | K562 (Leukemia) | 42.4 |

| 7,8-Dihydroxy-4-methylcoumarin | LS180 (Colon) | 25.2 |

| 7,8-Dihydroxy-4-methylcoumarin | MCF-7 (Breast) | 25.1 |

| 7,8-Diacetoxy-3-(4-nitrophenyl)coumarin (7h) | MDA-MB-231 (Breast) | 7.51 ± 0.07 |

| Coumarin (B35378) | HeLa (Cervical) | 54.2 |

Induction of Apoptosis

This compound and its analogs have been shown to trigger apoptosis in cancer cells through the intrinsic mitochondrial pathway. This is characterized by the depolarization of the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, particularly caspase-9 (initiator) and caspase-3 (executioner), which orchestrate the dismantling of the cell. Key observations include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, shifting the balance towards cell death.[1][2]

Cell Cycle Arrest

A crucial mechanism by which this compound derivatives inhibit cancer cell proliferation is by inducing cell cycle arrest. Studies have demonstrated that these compounds can halt the cell cycle at various phases, notably the G0/G1 and G2/M phases.[3][4] For instance, a this compound-based acryloylcyanohydrazone derivative was found to induce G2/M phase arrest. This is often accompanied by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). The arrest of the cell cycle prevents cancer cells from replicating their DNA and dividing, thereby curbing tumor growth.

Modulation of Signaling Pathways

This compound and its derivatives have been found to interfere with key signaling pathways that are often dysregulated in cancer, including the PI3K/Akt/mTOR and MAPK pathways.

PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, proliferation, and growth. Some coumarin derivatives have been shown to inhibit the phosphorylation of Akt and mTOR, leading to the suppression of downstream signaling that promotes tumor growth.[5][6]

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, is critical in transmitting extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival.[7] Studies have shown that 7,8-dihydroxy-4-methylcoumarin can induce apoptosis through the partial inhibition of the ERK/MAPK signaling pathway.[8] Furthermore, derivatives have been observed to decrease the phosphorylation of ERK1/2 and JNK.[9]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language for Graphviz.

Caption: Anticancer Signaling Pathways of this compound.

Caption: General Experimental Workflow for In Vitro Studies.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's anticancer activity.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTT to purple formazan (B1609692) crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound derivative

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[10]

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. After 24 hours, replace the existing medium with 100 µL of the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for 24 to 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[11]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This method quantifies the percentage of cells undergoing apoptosis.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, where the membrane integrity is compromised.

-

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit

-

1X Binding Buffer

-

Propidium Iodide (PI) solution

-

Flow cytometer

-

-

Procedure:

-

Cell Preparation: Seed cells in a 6-well plate and treat with the desired concentration of the this compound derivative for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash twice with cold PBS.[13]

-

Staining: Resuspend approximately 1 x 10^5 cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[13]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[13]

-

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the modulation of signaling pathways.

-

Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a solid support membrane, and then probed with specific antibodies to detect the protein of interest.

-

Materials:

-

Treated and untreated cell lysates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins, e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

-

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with lysis buffer.[14]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (20-50 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[14]

-